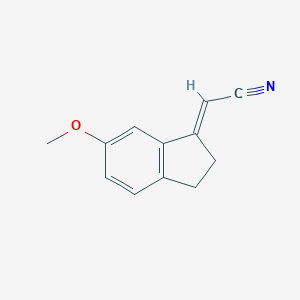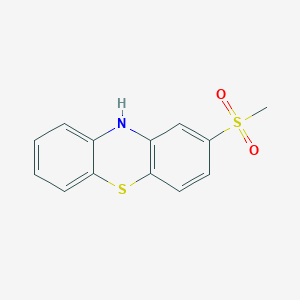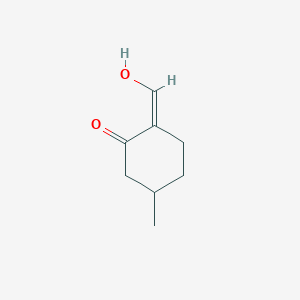
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, also known as HMC, is a cyclic ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate that can be used in the synthesis of various bioactive compounds, including natural products and pharmaceuticals.
作用機序
The mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins. This reactivity may contribute to the biological activity of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one.
生化学的および生理学的効果
The biochemical and physiological effects of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have not been extensively studied. However, compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have exhibited a range of biological activities, including anticancer, antitumor, and antiviral activities. These activities may be attributed to the reactivity of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one as a Michael acceptor.
実験室実験の利点と制限
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has several advantages as an intermediate in organic synthesis. It is readily available, inexpensive, and can be synthesized in high yields and purity. However, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is relatively unstable and can undergo decomposition under certain conditions, such as high temperatures or prolonged exposure to air or moisture. Therefore, it must be handled with care and stored properly to maintain its stability.
将来の方向性
There are several future directions for research on (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one. One area of interest is the development of new synthetic methods for (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, which may lead to the discovery of new drugs or therapeutic agents. Additionally, the study of the mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one may provide insights into the reactivity of Michael acceptors and their role in biological systems.
合成法
The synthesis of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one can be achieved through several methods, including the Claisen condensation reaction, the aldol condensation reaction, and the Robinson annulation reaction. The Claisen condensation reaction involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a strong base such as sodium ethoxide. The aldol condensation reaction involves the condensation of acetaldehyde with acetone in the presence of a base such as sodium hydroxide. The Robinson annulation reaction involves the condensation of 3-methyl-2-cyclohexenone with formaldehyde in the presence of a base such as potassium hydroxide. These methods can produce (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in good yields and high purity.
科学的研究の応用
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been widely used in scientific research as an intermediate in the synthesis of various bioactive compounds. For example, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the natural product (+)-neopeltolide, which exhibits potent anticancer activity. (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has also been used in the synthesis of the antitumor agent (-)-englerin A, which selectively targets renal cancer cells. In addition, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the antiviral agent (+)-nootkatone, which exhibits potent activity against the Zika virus. These examples demonstrate the versatility of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in the synthesis of bioactive compounds with diverse biological activities.
特性
CAS番号 |
142235-64-1 |
|---|---|
製品名 |
(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
(2Z)-2-(hydroxymethylidene)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-6,9H,2-4H2,1H3/b7-5- |
InChIキー |
ZNCGFEPMSVQRPI-ALCCZGGFSA-N |
異性体SMILES |
CC1CC/C(=C/O)/C(=O)C1 |
SMILES |
CC1CCC(=CO)C(=O)C1 |
正規SMILES |
CC1CCC(=CO)C(=O)C1 |
同義語 |
Cyclohexanone, 2-(hydroxymethylene)-5-methyl-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



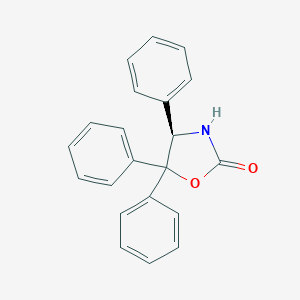
![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
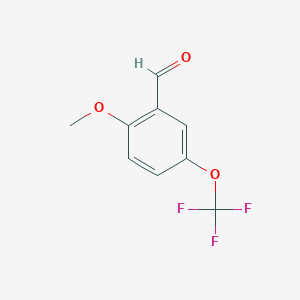
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
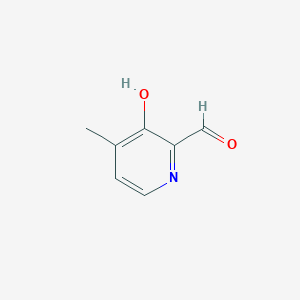
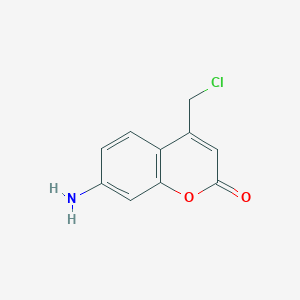
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
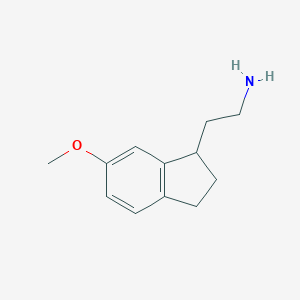
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
